molecular formula C18H26N2O3 B2800295 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid CAS No. 329701-93-1

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid

Cat. No.: B2800295
CAS No.: 329701-93-1
M. Wt: 318.417
InChI Key: KXDASKCFWSNUQJ-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-isopropylphenyl group, a 4-methylpiperazino moiety, and a 4-oxobutanoic acid backbone. The isopropyl group enhances lipophilicity, while the 4-methylpiperazino moiety may contribute to basicity and solubility.

Inferred Molecular Formula: C₁₈H₂₄N₂O₃
Calculated Molar Mass: ~320.48 g/mol (based on structural analysis)

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)14-4-6-15(7-5-14)17(21)12-16(18(22)23)20-10-8-19(3)9-11-20/h4-7,13,16H,8-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDASKCFWSNUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isopropylphenyl Intermediate: The synthesis begins with the preparation of the isopropylphenyl intermediate through a Friedel-Crafts alkylation reaction. This involves reacting isopropylbenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperazino Group: The next step involves the introduction of the piperazino group through a nucleophilic substitution reaction. The isopropylphenyl intermediate is reacted with 4-methylpiperazine under basic conditions to form the desired intermediate.

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and esterification. The intermediate is oxidized to introduce the carboxylic acid group, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Boiling Point (°C) Key Features
Target : 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid 4-isopropylphenyl, 4-methylpiperazino C₁₈H₂₄N₂O₃* 320.48 N/A N/A Bulky isopropyl group enhances lipophilicity; methylpiperazino may improve solubility .
4-(4-Chlorophenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid () 4-chlorophenyl, 4-methylpiperazino C₁₅H₁₉ClN₂O₃ 310.78 N/A N/A Chlorine substitution increases electronegativity and polarizability compared to isopropyl .
4-(4-Bromophenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid () 4-bromophenyl, 4-methylpiperazino C₁₅H₁₉BrN₂O₃ 355.24 N/A N/A Bromine’s higher atomic mass and polarizability may affect binding kinetics .
4-oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid () 4-isopropylphenyl, 4-phenoxypiperazino C₂₃H₂₈N₂O₄ 396.49 2.26 ± 0.23 574.8 ± 60.0 Phenoxy group increases aromaticity and molecular weight, potentially enhancing receptor affinity .
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazino]-4-oxobutanoic acid () 4-chlorophenyl, 3-chlorophenyl-piperazino C₂₀H₁₉Cl₂N₂O₃ ~405.29 N/A N/A Dual chloro-substitutions may improve steric and electronic interactions .

Structural and Functional Analysis

Substituent Effects: Halogen vs. Alkyl Groups: Chloro- and bromophenyl analogs () exhibit higher polarity and lower lipophilicity compared to the target’s isopropyl group, which may influence membrane permeability and metabolic stability. Piperazine Modifications: Replacing 4-methylpiperazino with phenoxypiperazino () introduces a larger aromatic substituent, likely altering receptor-binding profiles.

Physicochemical Properties: The phenoxy-substituted compound () has the highest boiling point (574.8°C) due to increased molecular weight and intermolecular forces . The target’s inferred pKa (similar to ’s 2.26) suggests weak acidity, which could impact ionization under physiological conditions.

Synthetic Accessibility: The methylpiperazino moiety () is commercially available (e.g., 4-(4-Methylpiperazino)aniline in ), simplifying synthesis compared to phenoxypiperazino derivatives .

Research Implications

While pharmacological data is absent in the evidence, structural comparisons highlight the following:

  • Target Compound : The isopropyl group may balance lipophilicity and steric effects, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Chloro/Bromo Analogs : Halogenated derivatives () could exhibit enhanced binding to halogen-bonding receptors, such as serotonin or dopamine receptors.
  • Phenoxy Derivative (): The bulky phenoxy group might improve selectivity for peripheral targets due to reduced CNS penetration.

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